

# Characterization of 2-Bromo-5-methoxyaniline by Mass Spectrometry: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-methoxyaniline

Cat. No.: B1269708

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For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of **2-Bromo-5-methoxyaniline** against two common alternatives: its isomer, 2-Bromo-4-methoxyaniline, and a chloro-analog, 5-Chloro-2-methoxyaniline. This comparison is supported by experimental data and detailed protocols to assist in the identification and quality control of these compounds.

## Mass Spectrometric Data Comparison

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds like substituted anilines. The resulting mass spectra provide a molecular fingerprint, detailing the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments. The table below summarizes the key mass spectral data for **2-Bromo-5-methoxyaniline** and its alternatives. The data for 5-Chloro-2-methoxyaniline is derived from the NIST Mass Spectrometry Data Center, while the data for the bromo-anilines is based on theoretical fragmentation patterns due to the limited availability of public experimental spectra.

| Feature                         | 2-Bromo-5-methoxyaniline   | 2-Bromo-4-methoxyaniline (Isomer)  | 5-Chloro-2-methoxyaniline (Chloro-analog)                                 |
|---------------------------------|--|--|---|
| Molecular Formula               | C <sub>7</sub> H <sub>8</sub> BrNO   | C <sub>7</sub> H <sub>8</sub> BrNO   | C <sub>7</sub> H <sub>8</sub> ClNO  |
| Molecular Weight                | 202.05 g/mol [1][2]  | 202.05 g/mol [3]   | 157.60 g/mol [4]  |
| Monoisotopic Mass               | 200.97893 Da[1][2]   | 200.97893 Da[3]  | 157.02944 Da[4]   |
| Molecular Ion (M <sup>+</sup> ) | m/z 201/203 (approx. 1:1)  | m/z 201/203 (approx. 1:1)  | m/z 157/159 (approx. 3:1)   |
| Key Fragments (m/z)             | 186/188 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 122 ([M-Br] <sup>+</sup> ), 94 ([M-Br-CO] <sup>+</sup> ) | 186/188 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 122 ([M-Br] <sup>+</sup> ), 94 ([M-Br-CO] <sup>+</sup> ) | 157 (M <sup>+</sup> ), 142 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 114, 112 |

Note: The fragmentation data for **2-Bromo-5-methoxyaniline** and 2-Bromo-4-methoxyaniline are predicted based on common fragmentation pathways for this class of compounds. The isotopic pattern for bromine (<sup>79</sup>Br and <sup>81</sup>Br) results in characteristic M<sup>+</sup> and M+2 peaks of nearly equal intensity. For chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl), the isotopic ratio is approximately 3:1.

## Experimental Protocol: GC-MS Analysis of Substituted Anilines

This protocol outlines a general procedure for the analysis of **2-Bromo-5-methoxyaniline** and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

### 1. Sample Preparation:

- Dissolve 1 mg of the aniline derivative in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
- If necessary, derivatization with agents like acetic anhydride or trifluoroacetic anhydride can be performed to improve volatility and chromatographic peak shape, though direct analysis is

often sufficient.

## 2. Gas Chromatography (GC) Conditions:

- GC System: A standard gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl-methylpolysiloxane).
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Oven Temperature Program:
  - Initial temperature: 70 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: 5 minutes at 280 °C.

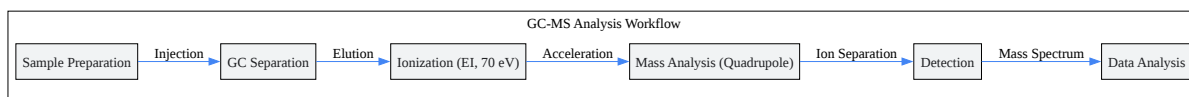
## 3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 300.
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

## 4. Data Analysis:

- Identify the chromatographic peak corresponding to the analyte.

- Extract the mass spectrum for the identified peak.
- Analyze the molecular ion and fragmentation pattern to confirm the structure. The presence of the characteristic halogen isotopic patterns is a key diagnostic feature.

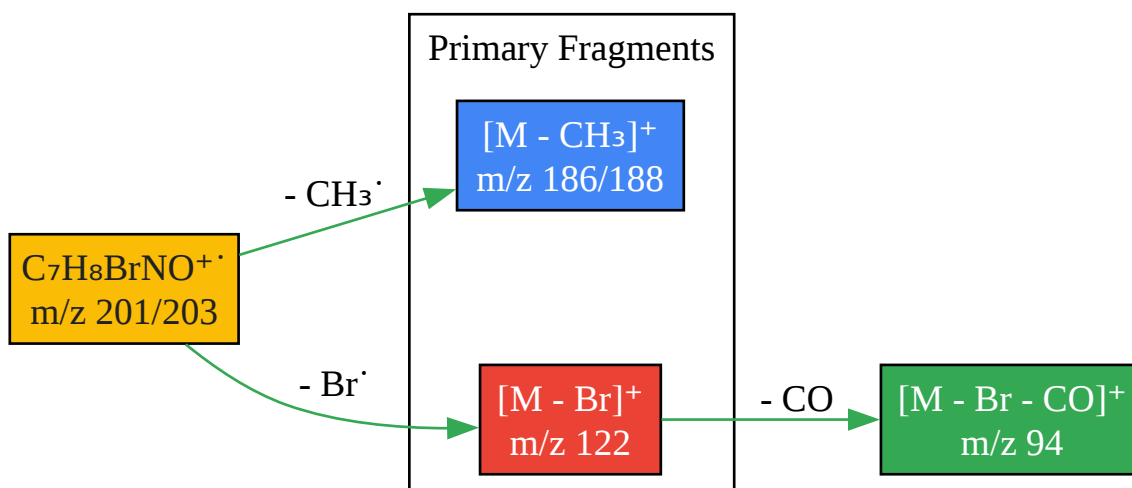


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GC-MS experimental workflow for aniline derivative analysis.

## Fragmentation Pathway of 2-Bromo-5-methoxyaniline

The fragmentation of **2-Bromo-5-methoxyaniline** in an EI mass spectrometer is initiated by the removal of an electron to form a molecular ion ( $M^+$ ). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. The proposed fragmentation pathway is illustrated below.



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### Proposed fragmentation of **2-Bromo-5-methoxyaniline**.

This comparative guide provides essential data and methodologies for the mass spectrometric characterization of **2-Bromo-5-methoxyaniline** and its common alternatives. By understanding the distinct fragmentation patterns and employing a robust analytical protocol, researchers can confidently identify and differentiate these important chemical intermediates in their drug development workflows.

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## References

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- 2. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 5-Chloro-2-methoxyaniline | C<sub>7</sub>H<sub>8</sub>ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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